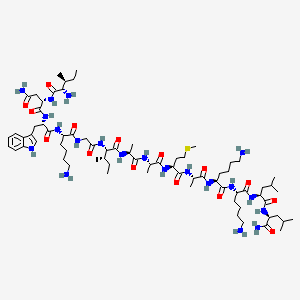

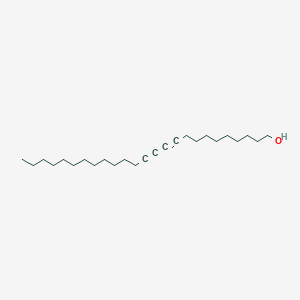

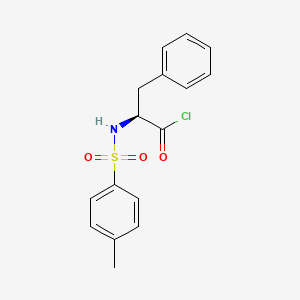

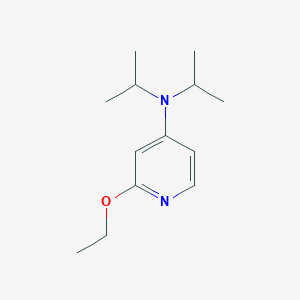

![molecular formula C25H36O6 B1588327 [(4aR,5S,7R,8S,8aR)-5-羟基-7,8-二甲基-8-[2-(5-氧代-2H-呋喃-3-基)乙基]螺[2,3,5,6,7,8a-六氢-1H-萘-4,2'-环氧乙烷]-4a-基]甲基(E)-2-甲基丁-2-烯酸酯 CAS No. 124961-67-7](/img/structure/B1588327.png)

[(4aR,5S,7R,8S,8aR)-5-羟基-7,8-二甲基-8-[2-(5-氧代-2H-呋喃-3-基)乙基]螺[2,3,5,6,7,8a-六氢-1H-萘-4,2'-环氧乙烷]-4a-基]甲基(E)-2-甲基丁-2-烯酸酯

描述

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a natural product found in Ajuga decumbens with data available.

科学研究应用

Antimicrobial Activity

Ajugamarin L2 has shown promising results in combating microbial infections. Research indicates that compounds from the Ajuga genus, which includes Ajugamarin L2, have been effective against a range of bacteria, including Pseudomonas aeruginosa and Escherichia coli . These findings suggest potential applications in developing new antibacterial agents that could be used to treat infections resistant to conventional antibiotics.

Anti-inflammatory Properties

The anti-inflammatory properties of Ajugamarin L2 can be harnessed for treating conditions characterized by inflammation. Studies on Ajuga plants have revealed the presence of compounds with significant anti-inflammatory effects, which could lead to the development of novel anti-inflammatory medications .

Antifungal Applications

Ajugamarin L2 also exhibits antifungal activity, which could be utilized in the treatment of fungal infections. The Ajuga genus has been noted for its compounds’ ability to inhibit fungal growth, offering a potential pathway for creating antifungal drugs .

Antiplasmodial Potential

The fight against malaria could benefit from the antiplasmodial properties of Ajugamarin L2. Research on Ajuga species has uncovered compounds with activity against the plasmodium parasite, the causative agent of malaria . This opens up possibilities for new antimalarial therapies.

Cytotoxicity in Cancer Research

Ajugamarin L2’s cytotoxic effects are of particular interest in cancer research. Compounds from Ajuga have demonstrated the ability to induce cytotoxicity in cancer cells, which could be pivotal in developing new anticancer agents .

Vasoconstricting Effects

The vasoconstricting effects of Ajugamarin L2 could have applications in managing blood pressure and treating certain types of hemorrhage. Ajuga compounds have shown the ability to constrict blood vessels, which may be beneficial in medical scenarios requiring controlled vasoconstriction .

Insect Molting Inhibitory Activity

Ajugamarin L2 could be used in developing eco-friendly pesticides. The genus Ajuga includes compounds that have been found to inhibit insect molting, a critical process in the insect life cycle. This could lead to the creation of new types of insecticides that target specific pests without harming the environment .

Enzyme Inhibition for Therapeutic Use

Enzyme inhibition is another area where Ajugamarin L2 shows potential. Enzymes play crucial roles in various diseases, and inhibiting specific enzymes can be a therapeutic strategy. Ajuga compounds have been identified with enzyme-inhibitory activities, which could be explored for treating diseases where enzyme regulation is necessary .

作用机制

Target of Action

Ajugamarin L2, also known as [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate, is a compound isolated from the Ajuga genus Compounds from the ajuga genus have been reported to display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Mode of Action

It is known that compounds from the ajuga genus, which includes ajugamarin l2, have a variety of biological activities . These compounds interact with their targets, leading to changes such as inhibition of bacterial growth, reduction of fungal activity, and interference with insect feeding .

Biochemical Pathways

Compounds from the ajuga genus have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities . These effects can include the disruption of bacterial cell wall synthesis, inhibition of fungal enzymes, and interference with insect molting processes .

Pharmacokinetics

General storage guidelines for compounds like ajugamarin l2 suggest that it is stable for up to 3 years at -20°c in powder form, and for up to 1 month at -20°c in solvent . These properties may impact the bioavailability of Ajugamarin L2.

Result of Action

Compounds from the ajuga genus, which includes ajugamarin l2, have been reported to have a variety of effects at the molecular and cellular level, including antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Action Environment

It is known that the compound is stable under certain storage conditions

属性

IUPAC Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIBUIPAAPHGEN-ZRBKXSIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

CAS RN |

124961-67-7 | |

| Record name | Ajugacumbin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。